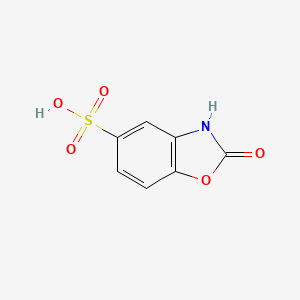

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid

Description

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5S/c9-7-8-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDZJQWRCAKVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with sulfonyl chlorides in the presence of a base, followed by oxidation to form the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzoxazole derivatives with different functional groups, which can be tailored for specific applications.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its sulfonic acid group enhances its reactivity, making it suitable for various chemical transformations:

| Reaction Type | Description |

|---|---|

| Substitution | Reacts with nucleophiles to form sulfonamide derivatives. |

| Oxidation/Reduction | Can undergo redox reactions to yield different products. |

| Hydrolysis | Hydrolyzes in aqueous solutions forming sulfonic acids. |

The biological potential of 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid has been investigated in several studies:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens:

- Antibacterial : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal : Demonstrated activity against common fungal strains.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells:

- Mechanism of Action : Activation of caspases leading to cell cycle modulation.

- Case Study : A derivative exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Effects

The compound has been noted for its potential to inhibit pro-inflammatory cytokines:

- In Vivo Studies : Animal models treated with the compound showed reduced paw edema in inflammatory conditions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the benzoxazole ring can enhance biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| 5 | Substituents | Significant impact on potency |

Case Studies

- Anticancer Activity :

- A study by Ivanova et al. (2007) demonstrated significant antiproliferative effects on human cancer cell lines, suggesting therapeutic potential.

- Antimicrobial Efficacy :

- Research by Köksal et al. (2005) highlighted the effectiveness of benzoxazole derivatives against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These properties make it a versatile compound for various applications.

Comparison with Similar Compounds

Substituent Variations in Benzoxazole Derivatives

The benzoxazole scaffold is highly modular. Key derivatives and their properties are compared below:

*R = Complex substituents (e.g., furyl, thienyl groups in ).

Key Observations :

- Acidity : The sulfonic acid group (-SO₃H) is significantly more acidic (pKa ~1-2) than carboxylic acid (-COOH, pKa ~4-5) or ester (-COOEt) groups, enabling distinct reactivity in acid-catalyzed reactions .

- Solubility : Sulfonic acid derivatives exhibit superior aqueous solubility compared to carboxylate esters, which are more lipophilic and suitable for membrane permeability in drug design .

Heterocyclic Core Modifications

Replacing the benzoxazole core with other heterocycles alters electronic properties and bioactivity:

Comparison with Target Compound :

- The benzodiazole analog () introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and altering electronic density, which may enhance binding to biological targets compared to benzoxazole .

- Imidazopyridine derivatives () show affinity for enzymes like kynurenine formamidase, suggesting that benzoxazole sulfonic acid derivatives could be optimized for similar bioactivity with proper substituent tuning .

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid (CAS No. 33943-12-3) is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a benzoxazole ring system with a sulfonic acid group, which enhances its solubility and reactivity. The presence of the oxo group contributes to its biological activity by facilitating interactions with various biomolecules.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown that this compound demonstrates activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| This compound | 250 - 7.81 | Various bacteria and fungi |

| Fluconazole | < 7.81 | Candida albicans |

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been widely studied. Notably, compounds derived from this scaffold have shown cytotoxic effects against several human cancer cell lines such as HeLa and HepG2. For example, a study reported that certain derivatives exhibited IC50 values as low as 20 nM against leukemia and solid tumor cell lines .

Table 2: Cytotoxicity of Benzoxazole Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| UK-1 (Benzoxazole derivative) | HeLa | 20 |

| UK-1 (Benzoxazole derivative) | HepG2 | 25 |

| Daunomycin | HeLa | 40 |

Anti-inflammatory Effects

Benzoxazole derivatives have also been linked to anti-inflammatory activities. Studies suggest that they can inhibit the synthesis of prostaglandins, which are mediators of inflammation . This property makes them potential candidates for treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with DNA : Some derivatives can intercalate with DNA or inhibit topoisomerases, disrupting cancer cell proliferation.

- Antimicrobial Mechanism : The sulfonic acid group may enhance membrane permeability in bacteria or fungi, leading to cell death.

Case Studies

A notable study conducted on a series of benzoxazole derivatives demonstrated their effectiveness in treating mycobacterial infections and their potential as novel antimicrobial agents . Another study focused on the synthesis of benzoxazole-triazole scaffolds that exhibited promising anticancer activity against multiple cancer cell lines .

Q & A

Q. What are the key steps in synthesizing 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonic acid, and how can intermediates be characterized?

The synthesis typically involves sulfonation of a benzoxazole precursor followed by oxidation to introduce the oxo group. Critical intermediates can be characterized using HPLC for purity assessment and NMR spectroscopy (e.g., H, C) to confirm structural integrity. For example, sulfonic acid derivatives often exhibit distinct H NMR shifts near δ 7.5–8.5 ppm due to aromatic protons adjacent to the sulfonic group . Mass spectrometry (MS) is also essential for verifying molecular weight, particularly for intermediates prone to side reactions like over-sulfonation.

Q. What spectroscopic methods are most effective for analyzing the stability of this compound in aqueous solutions?

Stability studies should combine UV-Vis spectroscopy (to monitor degradation products at λ ~250–300 nm) and HPLC-MS to track hydrolysis or oxidation. The sulfonic acid group enhances aqueous solubility but may lead to pH-dependent degradation; thus, buffered solutions (pH 4–7) are recommended for long-term storage . Kinetic studies at varying temperatures (e.g., 25°C vs. 40°C) can model shelf-life using the Arrhenius equation.

Q. How can researchers ensure reproducibility in synthesizing sulfonic acid derivatives like this compound?

Standardize reaction conditions (temperature, solvent purity, stoichiometry) and employ in-line monitoring (e.g., FTIR for real-time tracking of sulfonation). For example, highlights sulfonation and azo coupling as critical steps requiring strict anhydrous conditions. Documenting reaction yields at each stage and cross-validating with independent techniques (e.g., elemental analysis) minimizes batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking studies (e.g., AutoDock Vina) may identify potential interactions with biological targets, such as COX-2 enzymes, by analyzing binding affinities to active sites. demonstrates that benzoxazole derivatives with sulfonic groups exhibit enhanced selectivity for COX-2 due to electrostatic interactions with arginine residues .

Q. What strategies resolve contradictions in reported biological data for sulfonic acid derivatives?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Perform meta-analyses of published data, noting variables like IC values under varying pH or serum concentrations. For instance, notes that sulfonic acids may bind serum proteins, reducing bioactivity in cell-based assays unless carriers like DMSO are optimized. Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives with enhanced efficacy?

Systematically modify substituents on the benzoxazole core and sulfonic acid group. For example:

- Electron-withdrawing groups (e.g., nitro) at position 5 may enhance stability but reduce solubility.

- Bulky substituents on the oxazole ring (e.g., methyl or phenyl groups) can sterically hinder non-target interactions.

SAR studies in show that azo-linked pyrazole derivatives exhibit improved dye-binding affinity, suggesting similar strategies for tuning intermolecular interactions in drug design .

Q. What advanced techniques characterize intermolecular interactions of this compound in biological systems?

- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics with proteins.

- Surface Plasmon Resonance (SPR) measures real-time association/dissociation rates.

- Cryo-EM or X-ray crystallography can resolve structural details of compound-target complexes. highlights the use of molecular docking to validate interactions with COX-2, which could be further refined with cryo-EM .

Methodological Best Practices

- Synthesis : Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to prevent hydrolysis of sulfonic intermediates .

- Handling : Store the compound in amber vials at −20°C to avoid photodegradation; emphasizes its hygroscopic nature, requiring desiccants .

- Data Validation : Cross-reference spectral data with databases like SciFinder or Reaxys to confirm novel derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.